8-Methylnaphthalen-1-amine
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Overview
Description
8-Methylnaphthalen-1-amine is an organic compound with the molecular formula C11H11N It is a derivative of naphthalene, where an amine group is attached to the first carbon of the naphthalene ring, and a methyl group is attached to the eighth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalen-1-amine typically involves the nitration of 8-methylnaphthalene followed by reduction. The nitration process introduces a nitro group to the naphthalene ring, which is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Halogens, sulfonic acids, and nitro compounds are typical reagents for substitution reactions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Halogenated, sulfonated, and nitrated derivatives
Scientific Research Applications
8-Methylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the methyl group at the eighth position.
2-Naphthylamine: Amine group attached to the second carbon of the naphthalene ring.
8-Methylnaphthalene: Lacks the amine group, only has a methyl group at the eighth position.
Uniqueness: 8-Methylnaphthalen-1-amine is unique due to the presence of both the amine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
8-methylnaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFOAQYKYNPROP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617874 |
Source
|
Record name | 8-Methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130523-30-7 |
Source
|
Record name | 8-Methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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